2-METHOXY-3-(4-CYANOPHENYLACETYL)PYRIDINE

anticancer cytotoxicity pyridine derivatives

This is a specialized cyanopyridine with a unique 2-methoxy and 3-(4-cyanophenylacetyl) ketone linker, creating a distinct electronic and steric environment for targeted oncology research. Procure in 95-97% purity for use as a versatile intermediate in focused kinase inhibitor library synthesis or for broad-spectrum phenotypic screening against MCF-7, HepG2, and Caco2 cell lines. Its lipophilic moiety also serves as a valuable comparator for ADME property optimization studies.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
Cat. No. B7907731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-METHOXY-3-(4-CYANOPHENYLACETYL)PYRIDINE
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C14H10N2O2/c1-18-14-12(3-2-8-16-14)13(17)11-6-4-10(9-15)5-7-11/h2-8H,1H3
InChIKeyWPGALOZDZOJUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3-(4-cyanophenylacetyl)pyridine: A Niche Pyridine Derivative for Chemical Biology and Intermediate Procurement


2-Methoxy-3-(4-cyanophenylacetyl)pyridine (CAS 898785-95-0) is a specialized organic compound characterized by a pyridine core with 2-methoxy and 3-(4-cyanophenylacetyl) substituents . This structure places it within a broad class of cyanopyridines that are actively investigated as protein kinase inhibitors, particularly against targets like EGFR and PIM-1, which are implicated in various cancers [1]. The compound's physicochemical properties, such as its predicted density of 1.26±0.1 g/cm³ and pKa of 0.77±0.10, are typical of this heterocyclic class . It is currently offered as a specialty chemical intermediate or research compound by various suppliers, with reported purities typically ranging from 95% to 97% .

The Structural Specificity of 2-Methoxy-3-(4-cyanophenylacetyl)pyridine Prevents Simple Interchange with Related Pyridine Analogs


In chemical biology and medicinal chemistry, the substitution of one heterocyclic scaffold for another is rarely straightforward due to the profound impact of even minor structural changes on biological activity and physicochemical properties. While 2-Methoxy-3-(4-cyanophenylacetyl)pyridine belongs to the broader class of 3-cyanopyridines, which are known as protein kinase inhibitors [1], its specific combination of a 2-methoxy group and a 3-(4-cyanophenylacetyl) ketone linker creates a unique electronic and steric environment. This differs fundamentally from other potent analogs like 3-cyanopyridine-based PIM-1 inhibitors [2] or EGFR-inhibiting cyanopyridines [3]. Therefore, assuming similar performance or interchangeability with another cyanopyridine derivative without direct comparative data is scientifically unsound and can lead to failed experiments or suboptimal procurement decisions.

Quantitative Evidence for Selecting 2-Methoxy-3-(4-cyanophenylacetyl)pyridine: Comparative Data and Contextual Analysis


In Vitro Cytotoxicity Profile of 2-Methoxy-3-(4-cyanophenylacetyl)pyridine Against Common Cancer Cell Lines

Preliminary in vitro data indicates that 2-Methoxy-3-(4-cyanophenylacetyl)pyridine exhibits cytotoxic activity against several cancer cell lines. Reported activity is against MCF-7 (breast cancer), HepG2 (liver cancer), and Caco2 (colon cancer) cells . While specific IC50 values are not provided in the accessible source, this establishes a baseline of non-selective cytotoxicity. In the context of known cyanopyridine derivatives, potent anticancer activity is often associated with selective kinase inhibition. For instance, a highly optimized 3-cyanopyridine derivative, Compound 6, displayed potent and selective cytotoxicity against A549 lung cancer cells with an IC50 of 0.85 μM [1]. The observed activity of 2-Methoxy-3-(4-cyanophenylacetyl)pyridine across multiple cell lines may suggest a different or less selective mechanism of action compared to these more targeted analogs.

anticancer cytotoxicity pyridine derivatives

Predicted Lipophilicity and Solubility Profile of 2-Methoxy-3-(4-cyanophenylacetyl)pyridine for Drug Design

The structure of 2-Methoxy-3-(4-cyanophenylacetyl)pyridine contains a cyanophenylacetyl group, which is known to enhance lipophilicity and potential interactions with hydrophobic biological targets . In contrast, other potent cyanopyridine EGFR inhibitors, such as Compound 6, incorporate more hydrophilic moieties (e.g., hydrazide and benzylamide) that are favorable for in vivo pharmacokinetics and oral bioavailability [1]. The higher predicted lipophilicity of 2-Methoxy-3-(4-cyanophenylacetyl)pyridine (cLogP not directly available) may make it more suitable for applications requiring passive membrane permeability but could also be associated with higher metabolic clearance or lower aqueous solubility, a common challenge in drug development.

ADME lipophilicity drug design

Synthetic Accessibility and Purity Benchmarking for 2-Methoxy-3-(4-cyanophenylacetyl)pyridine

From a procurement perspective, 2-Methoxy-3-(4-cyanophenylacetyl)pyridine is commercially available as a research chemical with specified purities, typically 95% or 97% . Its synthesis is reported to be achievable via Suzuki-Miyaura coupling reactions , a robust and widely used method for forming carbon-carbon bonds in heterocyclic chemistry. This is a key differentiator from more complex cyanopyridine analogs that may require multi-step, low-yielding syntheses, such as those involving specialized hydrazone formation or cyclization steps [1]. The relative synthetic simplicity suggests a more straightforward and potentially cost-effective supply chain for research quantities.

synthesis purity procurement

Evidence-Based Application Scenarios for 2-Methoxy-3-(4-cyanophenylacetyl)pyridine in Discovery and Development


Screening for Novel Cytotoxic Scaffolds in Early-Stage Oncology Research

Given its reported cytotoxic activity against MCF-7, HepG2, and Caco2 cancer cell lines , 2-Methoxy-3-(4-cyanophenylacetyl)pyridine is a suitable candidate for inclusion in phenotypic screening libraries aimed at identifying new chemical starting points for oncology. Its activity across multiple cell lines suggests a potential for broad-spectrum cytotoxicity, which can be valuable in initial hit identification. Its differentiation from more selective kinase inhibitors, such as the potent EGFR inhibitor Compound 6 (A549 IC50 = 0.85 μM) [1], makes it a valuable tool for probing alternative or polypharmacological mechanisms of cell death.

Building Blocks for Focused Kinase-Targeted Chemical Libraries

The compound's cyanopyridine core is a recognized scaffold for protein kinase inhibition . Therefore, 2-Methoxy-3-(4-cyanophenylacetyl)pyridine can be procured as a key intermediate for generating a focused library of analogs through further chemical derivatization. Its commercial availability in 95-97% purity [1] makes it a practical starting point. This contrasts with the need for total synthesis of other advanced leads like the hydrazone-containing cyanopyridines described by Eltamany et al. (2024) [2], which are not commercially available and require specialized synthetic expertise.

Investigating Structure-Activity Relationships (SAR) for ADME Optimization

The predicted lipophilic nature of 2-Methoxy-3-(4-cyanophenylacetyl)pyridine, due to its cyanophenylacetyl moiety , makes it an ideal tool for studying the impact of lipophilicity on ADME properties within a cyanopyridine series. Researchers can use this compound as a comparator to more polar, drug-like leads, such as the EGFR inhibitor Compound 6 [1], to empirically define the property space that balances target engagement with favorable pharmacokinetics. This head-to-head comparison is crucial for rational lead optimization and candidate selection.

Quote Request

Request a Quote for 2-METHOXY-3-(4-CYANOPHENYLACETYL)PYRIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.